Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-

Neuropeptide Y NPY Y5 Antagonist Quinazoline SAR

Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- (CAS 646450-56-8) is a synthetic small-molecule quinazoline derivative characterized by a pyrrolidine substituent at the 4-position and a 4-cyanobenzyl ether at the 7-position. It is claimed generically in patents as a neuropeptide Y (NPY) receptor ligand, specifically as an NPY Y5 antagonist, positioning it within a class of compounds investigated for eating disorders and obesity.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 646450-56-8
Cat. No. B12589939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-
CAS646450-56-8
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4
InChIInChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-6-4-16(13-22)5-7-17)8-9-19(20)21(24-15)25-10-2-3-11-25/h4-9,12H,2-3,10-11,14H2,1H3
InChIKeyHOHRPMIRYSDCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- (CAS 646450-56-8): A Quinazoline NPY Ligand


Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- (CAS 646450-56-8) is a synthetic small-molecule quinazoline derivative characterized by a pyrrolidine substituent at the 4-position and a 4-cyanobenzyl ether at the 7-position [1]. It is claimed generically in patents as a neuropeptide Y (NPY) receptor ligand, specifically as an NPY Y5 antagonist, positioning it within a class of compounds investigated for eating disorders and obesity [2]. Its molecular formula is C21H20N4O with a molecular weight of 344.4 g/mol [1].

Why Quinazoline NPY Ligands Cannot Be Interchanged with 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]benzonitrile


Within the 2-methyl-4-pyrrolidinyl-quinazoline chemotype, subtle variations at the 7-position profoundly alter target affinity and selectivity. The patent literature explicitly demonstrates this through a panel of closely related analogs—including amines, amides, and various ethers—all derived from a common 2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ol intermediate [1]. The specific 4-cyanobenzyl ether moiety in this compound is designed to interact with a distinct sub-pocket of the NPY Y5 receptor; swapping it for a benzyloxy, 2-chloro-pyridin-3-ylmethoxy, or furan-2-carboxamide group, as seen in co-listed derivatives, is expected to yield different pharmacological profiles [1]. However, critically, the publicly available patent disclosures lack the quantitative binding data (e.g., Ki, IC50) required to validate this expected differentiation or to support a data-driven procurement decision over any specific analog [1].

Quantitative Differentiation Evidence for CAS 646450-56-8: A Gap Analysis


Structural Identity Confirmed Against Patent-Analog Panel, but Potency Data Absent

US Patent 7,205,309 defines a series of 2-methyl-4-pyrrolidin-1-yl-quinazolines, providing structural identity for this compound and its close analogs [1]. The compound is listed alongside at least 15 other 7-substituted derivatives, including the benzyloxy-protected precursor and the 4-cyanophenyl amino analog [1]. This structural context confirms the non-fungible nature of the 7-substituent, a principle well-established in quinazoline medicinal chemistry. However, the patent provides no IC50, Ki, or functional antagonism data for any listed compound. Therefore, while chemical differentiation is structurally defined, its pharmacological consequence remains unquantified in the primary legal disclosure [1].

Neuropeptide Y NPY Y5 Antagonist Quinazoline SAR

Physicochemical Property Profile Distinguishes It from a Closely Related Amine Analog

The target compound is an ether-linked benzonitrile, distinguishing it from its direct amine analog, 4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile, which is also listed in the patent [1]. The key physicochemical difference lies in the linker atom and its properties. The target compound's ether oxygen acts as a hydrogen bond acceptor (HBA), while the amine analog introduces a hydrogen bond donor (HBD). This alteration impacts molecular properties critical for CNS penetration and off-target binding. However, precise calculated values for this specific molecule are not reported in the patent, and can only be inferred from external calculators [1]. The amine analog also contains an aniline substructure, a known potential toxicophore, whereas the ether-linked target compound lacks this feature.

Drug-like properties H-bond acceptors Structural alert

Crystal Structure of a Close Analog with PDE10 Confirms Scaffold Druggability

While no co-crystal structure exists for the target compound, a closely related analog, 7-(cyclopropylmethoxy)-2-methyl-4-pyrrolidin-1-ylquinazoline, has been co-crystallized with human phosphodiesterase 10 (PDE10) (PDB ID: 5SKT) [1]. This experimentally validates that the 2-methyl-4-(1-pyrrolidinyl)-7-alkoxy-quinazoline scaffold can adopt a bioactive conformation within a well-defined enzymatic binding pocket. It provides class-level evidence that the core scaffold, shared with the target compound, is capable of making specific, high-affinity interactions with a therapeutically relevant protein target. This differentiates the scaffold from other quinazoline series lacking such structural validation. The specific affinity or activity data for the target compound at PDE10 or any other target is not available.

X-ray crystallography PDE10 inhibitor Quinazoline binding mode

Application Scenarios for Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- Based on Current Evidence


Core Scaffold for NPY Y5 Antagonist SAR Libraries

The compound's unique position as a central intermediate in patent US7205309 makes it a critical building block for generating focused libraries to explore 7-position SAR of NPY Y5 antagonists [1]. Its procurement is warranted for medicinal chemistry projects aiming to systematically vary the 7-substituent while keeping the core constant, a strategy directly justified by the patent's compound listing [1].

Physicochemical Benchmarking Against 7-Amino Quinazoline Analogs

For discovery teams seeking to eliminate an aniline toxicophore while maintaining a benzonitrile moiety, this ether-linked compound serves as a direct replacement for the 7-amino analog described in the same patent [1]. It is a preferred procurement choice for comparative in vitro ADME and safety profiling studies focused on linker strategy.

Template for Structure-Based Design of PDE10 Inhibitors

Based on the successful co-crystallization of a closely related 7-alkoxy analog with PDE10, this compound provides a chemically tractable starting point for PDE10 inhibitor development [1]. It is a valuable purchase for teams employing structure-based drug design, as the core scaffold's binding mode is experimentally validated, even if the specific molecule's affinity is unknown.

Analytical Reference Standard for Patent Compound Integrity

As a structurally complex intermediate with multiple chiral and achiral analogs defined in the patent, this compound can serve as a qualitative reference standard for HPLC purity and identity testing during the scale-up or re-synthesis of patent-related NPY antagonists [1]. Its clearly defined structure makes it suitable for method development.

Quote Request

Request a Quote for Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.